3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole
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Overview
Description
3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a triethoxysilyl group attached to the ethyl chain at position 1 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a suitable silane reagent. One common method is the hydrosilylation of 3,5-dimethylpyrazole with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times varying from a few hours to overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydropyrazoles.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydropyrazoles. Substitution reactions can result in a variety of functionalized pyrazoles .
Scientific Research Applications
3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The triethoxysilyl group allows the compound to form strong bonds with various substrates, enhancing its stability and reactivity. The pyrazole ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the triethoxysilyl group, making it less versatile in certain applications.
1-(Triethoxysilyl)ethylpyrazole: Similar structure but without the dimethyl groups at positions 3 and 5.
Uniqueness
3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole is unique due to the presence of both the triethoxysilyl group and the dimethyl groups on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
36850-87-0 |
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Molecular Formula |
C13H26N2O3Si |
Molecular Weight |
286.44 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethyl-triethoxysilane |
InChI |
InChI=1S/C13H26N2O3Si/c1-6-16-19(17-7-2,18-8-3)10-9-15-13(5)11-12(4)14-15/h11H,6-10H2,1-5H3 |
InChI Key |
BNDOVGWEBWBIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCN1C(=CC(=N1)C)C)(OCC)OCC |
Origin of Product |
United States |
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